molecular formula C20H23Cl2N3S B2470646 N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-25-7

N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2470646
CAS No.: 393825-25-7
M. Wt: 408.39
InChI Key: QSANZAYSAYVKNM-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C20H23Cl2N3S and its molecular weight is 408.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently under investigation. Preliminary studies suggest that the compound’s bulky and highly lipophilic tricyclic core could play a role in its activity and cytotoxic profile .

Mode of Action

It is hypothesized that the compound interacts with its targets through its tricyclic core

Biochemical Pathways

It is suggested that the compound may have antiviral activity , indicating that it could potentially interfere with viral replication pathways. More research is needed to confirm this and to identify other affected pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are still under investigation. Preliminary studies suggest that the compound may have antiviral activity , which could result in the inhibition of viral replication within host cells.

Properties

IUPAC Name

N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3S/c21-14-8-9-16(17(22)13-14)19-18-7-4-10-24(18)11-12-25(19)20(26)23-15-5-2-1-3-6-15/h4,7-10,13,15,19H,1-3,5-6,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSANZAYSAYVKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.